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Fenarimol Optimization: Key SAR Insights

The tables below summarize core findings from a 2025 study that evaluated 185 fenarimol analogues,

providing quantitative benchmarks for your designs [1].

Table 1: Optimal Physicochemical Properties for Fenarimol Analogues This table lists the property

ranges associated with potent in vitro and in vivo activity [1].

Property
Target for Potent In Vitro
Activity

Target for Improved In Vivo
Efficacy

Lipophilicity (LogD at pH
7.4)

LogD > 2.5 LogD < 2.5

Molecular Weight (MW) < 400 Da Not specified

Number of Rotational
Bonds

≤ 5 Not specified

Table 2: Structural Modifications & Their Impact on Activity This table outlines the effects of modifying

the core fenarimol structure [1].
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Region of Core
Structure

Impact of Modification

Aromatic Ring B Optimal substituents significantly enhance potency.

Pyrimidine Ring A Specific substituents are crucial for maintaining target engagement and
potency.

Essential Experimental Protocols

Here are the core methodologies used to generate the SAR data, which you can adapt for your own

compound profiling.

Protocol 1: In Vitro Potency Assessment against M. mycetomatis

This assay determines the half-maximal inhibitory concentration (MIC₅₀) of your compounds [1].

Isolate Preparation: Use a panel of at least ten different M. mycetomatis isolates (e.g., mm55) to

account for genetic and geographical variability [1].
Two-Stage Screening:

Primary Screen: Test compounds at concentrations of 100 µM and 25 µM.
Potency Confirmation: For hits showing activity at 25 µM, perform a full dose-response curve

to determine the MIC₅₀ value [1].
Data Interpretation: Compounds with a MIC₅₀ of less than 9 µM are considered potent in vitro
inhibitors [1].

Protocol 2: In Vivo Efficacy in a Larval Model

This protocol uses the Galleria mellonella (wax moth) larval model to evaluate efficacy in a live host [1].

Infection Model: Infect larvae with M. mycetomatis.
Compound Administration: Treat infected larvae with your candidate compounds.

Endpoint Measurement: Monitor and record larval survival over time.
Data Interpretation: A statistically significant prolongation of survival compared to untreated controls

indicates positive in vivo efficacy [1].
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Experimental Workflow & SAR Logic

The following diagrams map the key experimental workflows and decision-making processes for fenarimol

optimization.
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Diagram 1: The fenarimol analogue screening and optimization workflow, from initial library screening to

the identification of lead candidates with in vivo efficacy [1].
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Diagram 2: Key structure-activity relationship (SAR) parameters for designing improved fenarimol

analogues, highlighting optimal physicochemical properties and structural features [1].

Frequently Asked Questions & Troubleshooting

Q1: My compound shows excellent in vitro potency (MIC₅₀ < 1 µM) but fails in the in vivo larval

model. What could be the reason?

Most Likely Cause: The compound's lipophilicity (LogD) is likely too high. The 2025 study found

a strong trend where analogues with a LogD > 2.5 showed poor in vivo performance despite good in
vitro activity. This could be due to poor solubility, tissue distribution, or rapid metabolism [1].

Solution: Redesign the compound to lower the calculated LogD to below 2.5 while attempting to
maintain potency. Focus on introducing polar or ionizable groups.

Q2: How can I participate in or access more data from open-source drug discovery for neglected

diseases?

Answer: You can engage with initiatives like the Open Source Mycetoma (MycetOS) project. This
consortium shares all data and ideas publicly on platforms like GitHub and welcomes participation

from researchers worldwide. Additionally, the Open Synthesis Network (OSN), coordinated by DNDi,
engages students and researchers in synthesizing compounds for diseases like mycetoma [2] [3].

Q3: What is the presumed mechanism of action of fenarimol analogues against fungi?
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Answer: Fenarimol is a known fungicide that potently inhibits ergosterol biosynthesis by

interfering with the oxidative demethylation of lanosterol, a process catalyzed by cytochrome P450
enzymes [1] [4]. This mechanism is consistent with its activity against M. mycetomatis.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Structure–activity relationships of fenarimol analogues with ... [pubs.rsc.org]

2. Structure–activity relationships of fenarimol analogues with ... [chemrxiv.org]

3. Open Synthesis Network [dndi.org]

4. Fenarimol, a Pyrimidine-Type Fungicide, Inhibits ... [mdpi.com]

To cite this document: Smolecule. [fenarimol structure-activity relationship optimization]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b527853#fenarimol-

structure-activity-relationship-optimization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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